molecular formula C11H17ClFN5 B12224148 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12224148
M. Wt: 273.74 g/mol
InChI Key: DMFQAMNXLNHCPE-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and interesting molecule for various scientific studies.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-8-17(6-4-12)15-11(9)13-7-10-3-5-16(2)14-10;/h3,5,8H,4,6-7H2,1-2H3,(H,13,15);1H

InChI Key

DMFQAMNXLNHCPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=NN(C=C2)C)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety is known to exhibit tautomerism, which can influence its reactivity and biological activity . The fluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its desired effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride include:

These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the fluoroethyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Biological Activity

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic organic compound belonging to the pyrazole derivatives class. Its unique structure, which includes a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, positions it as a significant candidate in medicinal chemistry, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C11H17ClFN5
  • Molecular Weight : 273.74 g/mol
  • CAS Number : 1855949-24-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl moiety enhances binding affinity, while the pyrazolylmethyl group modulates activity. These interactions can lead to significant pharmacological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

In Vitro Studies

Research indicates that 1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits notable biological activities:

Activity Type Effect Reference
Enzyme InhibitionSignificant inhibition of target enzymes involved in cancer pathways
Antimicrobial ActivityExhibited activity against various bacterial strains
Anti-inflammatory EffectsReduced inflammatory markers in cell models

Case Studies

  • Antitumor Activity : A study demonstrated that the compound inhibited tubulin polymerization, leading to cell cycle arrest in cancer cell lines. This mechanism suggests its potential as an antitumor agent.
  • Antimicrobial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed promising antimicrobial properties, indicating its utility in developing new antibiotics.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological effects. Research has shown that modifications to the pyrazole ring or the fluoroethyl substituent can enhance or diminish biological activity. For example:

  • Increasing the electron-withdrawing nature of substituents on the pyrazole ring can improve enzyme binding.
  • Altering the length or branching of the fluoroethyl chain may affect solubility and bioavailability.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Infectious Diseases : Developing new antibiotics targeting resistant bacterial strains.
  • Inflammatory Disorders : Modulating immune responses to reduce inflammation.

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